2-Bromo-4,5-dimethoxyphenethylamine
Overview
Description
2-Bromo-4,5-dimethoxyphenethylamine: is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system. The compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including bromination and reductive amination to yield the final product .
Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of brominating agents and reductive amination processes .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Bromo-4,5-dimethoxyphenethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxyphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception and mood . The compound’s psychoactive effects are dose-dependent and can vary based on the specific receptor interactions .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine (DOB): Similar in structure but with an additional methyl group on the amine.
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar structure with a methyl group instead of bromine.
Mescaline: A naturally occurring phenethylamine with similar hallucinogenic properties.
Uniqueness: 2-Bromo-4,5-dimethoxyphenethylamine is unique due to its specific bromine substitution, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of phenethylamines .
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAFQMMKTNUYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979532 | |
Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63375-81-5 | |
Record name | 6-Bromo-3,4-dmpea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Br-4,5-DMPEA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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